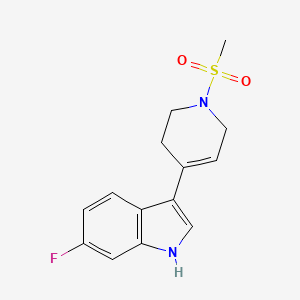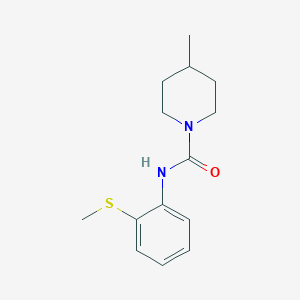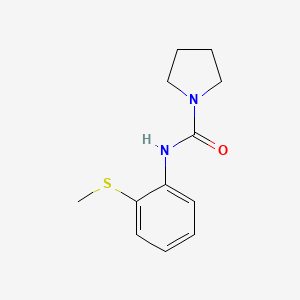
6-fluoro-3-(1-methylsulfonyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-fluoro-3-(1-methylsulfonyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole, also known as JNJ-47965567, is a small molecule inhibitor that has been developed as a potential treatment for various diseases. This compound has shown promising results in preclinical studies, and its synthesis, mechanism of action, and physiological effects have been extensively studied.
作用机制
The mechanism of action of 6-fluoro-3-(1-methylsulfonyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole involves the inhibition of several key enzymes and signaling pathways that are involved in the pathogenesis of various diseases. The compound has been shown to inhibit the activity of PI3K, mTOR, and JAK/STAT, which are all important regulators of cell growth, survival, and inflammation. By inhibiting these pathways, this compound can modulate the immune response and prevent the proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory and anti-tumor activity in preclinical models. The compound can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various autoimmune disorders. In addition, this compound can induce apoptosis and inhibit the proliferation of cancer cells, making it a potential treatment for various types of cancer.
实验室实验的优点和局限性
6-fluoro-3-(1-methylsulfonyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole has several advantages for use in lab experiments. The compound has a high degree of selectivity for its target enzymes and signaling pathways, which reduces the risk of off-target effects. In addition, the compound has a favorable pharmacokinetic profile, which allows for easy administration and dosing in animal models. However, the synthesis of this compound is complex and requires several steps, which can limit its availability for use in lab experiments.
未来方向
There are several future directions for the research and development of 6-fluoro-3-(1-methylsulfonyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole. One potential application is in the treatment of autoimmune disorders, where the compound's anti-inflammatory activity could be beneficial. Another potential application is in the treatment of cancer, where the compound's ability to induce apoptosis and inhibit cell proliferation could be exploited. In addition, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity issues.
合成方法
The synthesis of 6-fluoro-3-(1-methylsulfonyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole involves several steps, starting from commercially available starting materials. The key step in the synthesis is the formation of the pyridine ring, followed by the introduction of the indole moiety. The final step involves the introduction of the fluorine atom at the 6-position of the indole ring. The overall yield of the synthesis is moderate, but the purity of the compound is high.
科学研究应用
6-fluoro-3-(1-methylsulfonyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole has been studied extensively in preclinical models of various diseases, including cancer, inflammation, and autoimmune disorders. In these studies, the compound has shown potent inhibitory activity against several key enzymes and signaling pathways, including PI3K, mTOR, and JAK/STAT. The compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and long half-life.
属性
IUPAC Name |
6-fluoro-3-(1-methylsulfonyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2S/c1-20(18,19)17-6-4-10(5-7-17)13-9-16-14-8-11(15)2-3-12(13)14/h2-4,8-9,16H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQIZPYETQVMCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(=CC1)C2=CNC3=C2C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-(4-methyl-1,4-diazepan-1-yl)methanone](/img/structure/B7513005.png)


![N-[(5-methylthiophen-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7513033.png)

![3-Methyl-5-[1-(quinolin-8-ylmethyl)pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B7513050.png)
![2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]benzimidazol-1-yl]-1-phenylethanone](/img/structure/B7513056.png)


![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7513083.png)

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7513095.png)
